Methyl (R)-3-(methylthio)pyrrolidine-3-carboxylate
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Overview
Description
Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate is an organic compound that belongs to the class of pyrrolidinecarboxylates. This compound is characterized by the presence of a methylthio group attached to the pyrrolidine ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate typically involves the reaction of pyrrolidine derivatives with methylthio reagents. One common method is the formal hydro/deuteromethylthiolation of alkenes using dimethyl (methylthio)sulfonium trifluoromethanesulfonate as the stimulator and sodium borohydride or sodium deuteride as the hydrogen or deuterium source . This method provides a mild, transition metal-free route to synthesize methylthioethers from unactivated alkenes.
Industrial Production Methods: Industrial production of Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding pyrrolidinecarboxylate derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of pyrrolidinecarboxylate derivatives.
Substitution: Formation of substituted pyrrolidinecarboxylates with various functional groups.
Scientific Research Applications
Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, including the inhibition of enzymes and modulation of signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Methyl 2-(methylthio)propionate: Similar in structure but with a different carbon backbone.
Methylthio-DADMe-Immucillin-A: A compound with a methylthio group used in anti-cancer research.
Uniqueness: Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO2S |
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Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl (3R)-3-methylsulfanylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-6(9)7(11-2)3-4-8-5-7/h8H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
GEGOSBPKDSOSGF-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CCNC1)SC |
Canonical SMILES |
COC(=O)C1(CCNC1)SC |
Origin of Product |
United States |
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